molecular formula C7H13NO B3111137 (4aR,7aS)-Octahydrocyclopenta[b]morpholine CAS No. 1820580-88-8

(4aR,7aS)-Octahydrocyclopenta[b]morpholine

Cat. No. B3111137
CAS RN: 1820580-88-8
M. Wt: 127.18 g/mol
InChI Key: FVHPPCBSLJVBQR-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aR,7aS)-Octahydrocyclopenta[b]morpholine, also known as tetrahydromorpholine, is a cyclic amine that has been widely used in scientific research due to its unique chemical and physical properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in different research fields.

Scientific Research Applications

Chemical and Pharmacological Interest in Morpholine Derivatives

Morpholine is a versatile heterocycle with a broad spectrum of pharmacological profiles. It forms the backbone of various organic compounds developed for diverse pharmacological activities. Research has highlighted its role in the design and synthesis of novel compounds with potent pharmacophoric activities. Morpholine and its analogues, such as (4aR,7aS)-Octahydrocyclopenta[b]morpholine, are integral in the development of drugs with anti-cancer, anti-microbial, anti-fungal, and anti-viral properties, as well as treatments for neurodegenerative disorders (Asif & Imran, 2019).

Application in Gene Function Inhibition

Morpholino oligos have been employed to inhibit gene function across a variety of model organisms. This approach provides a simple and rapid method to study gene function, demonstrating the utility of morpholine derivatives in genetic research and potentially in the development of gene therapy techniques (Heasman, 2002).

Antitumor Activity through Ring-B Modified Anthracyclines

Morpholine groups introduced into the structure of anthracycline analogues have shown increased activity against multi-drug resistant (MDR) tumors. This highlights the significance of morpholine derivatives in creating more effective antitumor drugs with reduced cardiotoxicity and enhanced potency (Suarato, Angelucci, & Geroni, 1999).

Antioxidant Activity Studies

Morpholine derivatives have also been investigated for their antioxidant activities. Research into the synthetic approaches and pharmacological attributes of these compounds, including those with a naturally rare morpholine moiety, indicates their potential in treating conditions associated with oxidative stress (Faisal et al., 2018).

Biomedical Applications

In the biomedical field, morpholine derivatives have been explored for their biocompatibility, hemocompatibility, and resistance to protein adsorption. These properties make them suitable for applications in dentistry, regenerative medicine, and drug delivery, indicating a promising class of materials for biomedical research (Monge et al., 2011).

properties

IUPAC Name

(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHPPCBSLJVBQR-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H](C1)OCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,7aS)-Octahydrocyclopenta[b]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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